molecular formula C12H12ClN3O2 B13579900 (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoicacidhydrochloride

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoicacidhydrochloride

Cat. No.: B13579900
M. Wt: 265.69 g/mol
InChI Key: TXOJINNGBKGMRX-FVGYRXGTSA-N
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Description

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It features a cyano group attached to an indole ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide.

    Formation of the Amino Acid Backbone: The amino acid backbone can be constructed using standard peptide synthesis techniques, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors for the Fischer indole synthesis and Sandmeyer reaction, as well as automated peptide synthesizers for the amino acid backbone construction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group and the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and indole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(3-indolyl)propanoic acid: Lacks the cyano group, leading to different chemical and biological properties.

    (2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and interactions.

Uniqueness

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C12H11N3O2.ClH/c13-5-7-2-1-3-10-11(7)8(6-15-10)4-9(14)12(16)17;/h1-3,6,9,15H,4,14H2,(H,16,17);1H/t9-;/m0./s1

InChI Key

TXOJINNGBKGMRX-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)C#N.Cl

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)C#N.Cl

Origin of Product

United States

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